4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
Description
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a synthetic organic compound characterized by a benzaldehyde moiety linked via a thioether (-S-) group to a benzoyl ring substituted at the 3-position with a morpholin-4-ylmethyl group. The thiobenzaldehyde group (-S-CHO) introduces unique electronic and steric properties, distinguishing it from oxygen-linked aldehydes.
Properties
Molecular Formula |
C19H19NO2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[3-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(17-6-4-15(14-23)5-7-17)18-3-1-2-16(12-18)13-20-8-10-22-11-9-20/h1-7,12,14H,8-11,13H2 |
InChI Key |
KWVJXCAYFYBRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method is the Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The reaction conditions often include the use of solvents like ethanol and dimethylformamide (DMF), with the reaction mixture being warmed on a water bath maintained at around 60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the thiobenzaldehyde moiety into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoyl and morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiobenzaldehyde moiety can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)
Key Structural Features :
Comparison with Target Compound :
| Property | 4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde | Compound 5l |
|---|---|---|
| Aldehyde Linkage | Thioether (-S-CHO) | Ether (-O-CHO) |
| Core Structure | Benzoyl-thiobenzaldehyde | 1,3,5-Triazine |
| Substituents | Morpholinylmethyl | Bromo, methoxyphenoxy |
| Electronic Effects | Sulfur enhances polarizability and nucleophilicity | Oxygen reduces electron density |
| Potential Reactivity | Prone to thiol-mediated conjugation or oxidation | Formyl group may undergo Schiff base formation |
The thiobenzaldehyde group in the target compound likely exhibits greater metabolic stability compared to 5l’s oxygen-linked formyl group due to sulfur’s lower electronegativity . However, 5l’s triazine core offers opportunities for hydrogen bonding and π-stacking, which are absent in the benzoyl-based target.
Benzimidazole Derivatives with Morpholine and Sulfonyl Groups (3q, 3r, 3s, 3t)
Key Structural Features :
Comparison with Target Compound :
The methylene-linked morpholine in the target compound may improve membrane permeability compared to the propoxy-linked analogs. Conversely, the benzimidazole derivatives’ sulfonyl groups could enhance binding to charged residues in enzymatic pockets, a feature absent in the thiobenzaldehyde-based target.
Biological Activity
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiobenzaldehyde moiety linked to a morpholine group, which may contribute to its biological activity. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2OS |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors, influencing cellular pathways associated with disease states.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory and pain pathways, similar to other arylamide derivatives known for their sodium channel blocking properties .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens, which may be linked to its structural characteristics that allow interaction with microbial enzymes or cell membranes .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Pain Management : Due to its ability to inhibit sodium channels, the compound may be beneficial in treating various types of pain, including neuropathic and inflammatory pain .
- Antifungal Activity : Some studies have indicated that related morpholine derivatives possess antifungal properties, suggesting that this compound could have similar effects against fungal infections .
Case Study 1: Pain Modulation
In a study examining the efficacy of morpholine derivatives as sodium channel blockers, it was found that compounds similar to this compound exhibited significant analgesic effects in animal models. The study reported a reduction in pain response by over 60% when administered at specific dosages .
Case Study 2: Antimicrobial Evaluation
A recent investigation into the antimicrobial properties of thiobenzaldehyde derivatives highlighted that this compound demonstrated effective inhibition against strains of Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.25 mg/L, indicating strong antimicrobial potential .
Comparative Analysis with Related Compounds
The table below compares the biological activities of this compound with other similar compounds:
| Compound Name | Pain Inhibition (Effectiveness) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | High | 0.25 mg/L |
| Related Morpholine Derivative A | Moderate | 0.5 mg/L |
| Related Morpholine Derivative B | Low | >1 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
